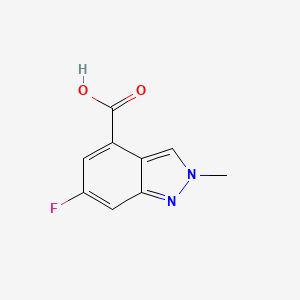

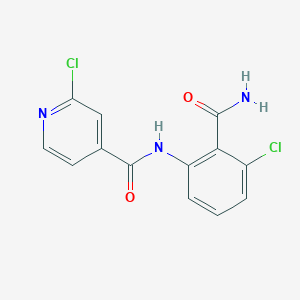

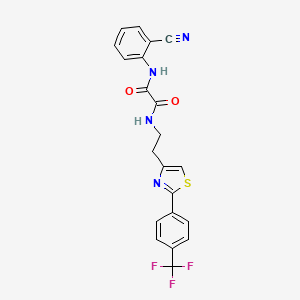

![molecular formula C11H19NO4 B2926648 (5R)-1-[(叔丁氧羰基]-5-甲基吡咯烷-3-羧酸 CAS No. 2102403-69-8](/img/structure/B2926648.png)

(5R)-1-[(叔丁氧羰基]-5-甲基吡咯烷-3-羧酸

描述

The compound “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” contains a tert-butoxycarbonyl group . This group is often used in organic chemistry as a protecting group for amines . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is often used as a protecting group in organic chemistry . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . The specific reactions involving “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The tert-butoxycarbonyl group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 . The specific properties of “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would require further analysis.科学研究应用

合成和中间体应用

- 从 L-天冬氨酸大规模制备:(3S,4S)-3-(叔丁氧羰基)氨基-4-甲基吡咯烷,与 (5R)-1-[(叔丁氧羰基]-5-甲基吡咯烷-3-羧酸相关的化合物,已从 L-天冬氨酸中大规模合成,证明了其作为有机合成中间体的潜力 (Yoshida 等人,1996)。

手性助剂和构件应用

- 手性助剂和二肽的合成:叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯的对映异构体,与主题化合物密切相关,已被合成并用作手性助剂和二肽合成中的构件,展示了其在生产对映体纯化合物中的效用 (Studer 等人,1995)。

在抑制肽中的应用

- 血管紧张素原过渡态类似物的设计:对类似化合物的研究包括血管紧张素原过渡态类似物的设计,表明在治疗用途的抑制肽开发中的应用 (Thaisrivongs 等人,1987)。

光谱和理论分析

- 光谱和计算方法:5-氧代-1-苯基吡咯烷-3-羧酸,另一种相关化合物,已使用光谱和计算方法进行表征,表明 (5R)-1-[(叔丁氧羰基]-5-甲基吡咯烷-3-羧酸具有类似详细结构和热力学分析的潜力 (Devi 等人,2018)。

其他研究

- 对相关化合物的进一步研究包括手性纯化合物的亲电构件的开发和各种合成方法的探索,表明该化合物与有机化学和药物合成各个领域的关联性 (Zimmermann 和 Seebach,1987),(Xue 和 Silverman,2010)。

作用机制

The mechanism of action of a compound depends on its structure and the biological system it interacts with. As a protecting group, the tert-butoxycarbonyl group can prevent certain functional groups from reacting until it’s removed . The specific mechanism of action of “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would require further study.

未来方向

The future directions for research on “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would depend on its potential applications. Given the use of the tert-butoxycarbonyl group as a protecting group in organic chemistry , there could be interest in exploring its use in the synthesis of complex organic molecules.

属性

IUPAC Name |

(5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZGWPOKJCVJGU-GVHYBUMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102403-69-8 | |

| Record name | (5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

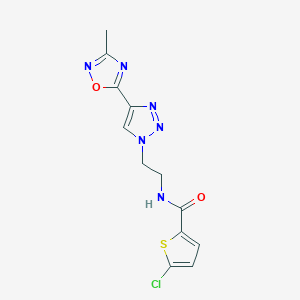

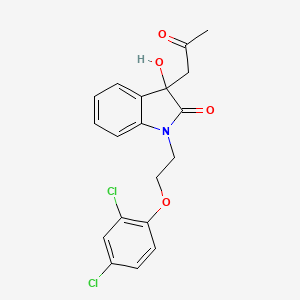

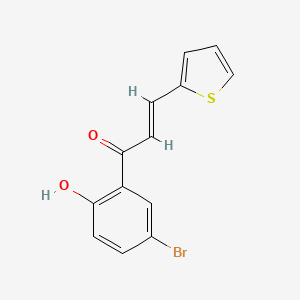

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)

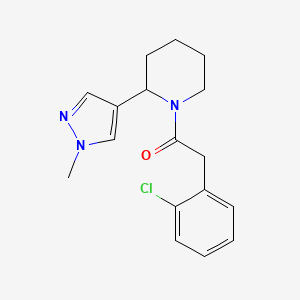

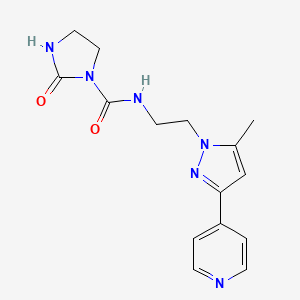

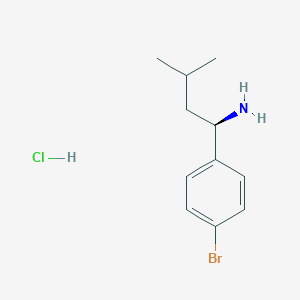

![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)

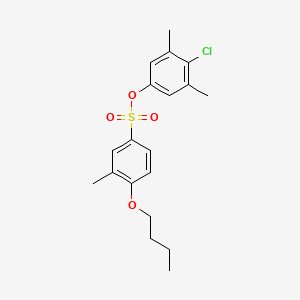

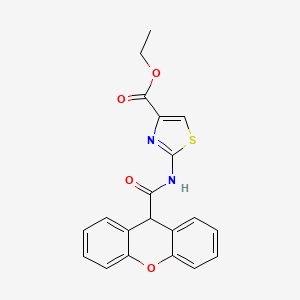

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)